molecular formula C11H7NO5 B6239498 2-acetyl-3-hydroxy-6-nitro-1H-inden-1-one CAS No. 296793-85-6

2-acetyl-3-hydroxy-6-nitro-1H-inden-1-one

Cat. No. B6239498
CAS RN: 296793-85-6
M. Wt: 233.2
InChI Key:
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Description

2-acetyl-3-hydroxy-6-nitro-1H-inden-1-one (AHNI) is an organic compound that is widely used in a variety of scientific research applications. It is an important intermediate in the synthesis of many biologically active compounds and has been used in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other important compounds. AHNI is a highly versatile compound with a range of properties that make it suitable for use in a variety of research applications.

Scientific Research Applications

2-acetyl-3-hydroxy-6-nitro-1H-inden-1-one has been used in a variety of research applications, including the synthesis of pharmaceuticals, agrochemicals, and other important compounds. 2-acetyl-3-hydroxy-6-nitro-1H-inden-1-one has also been used in the synthesis of a wide range of biologically active compounds, including hormones, neurotransmitters, and other important molecules. In addition, 2-acetyl-3-hydroxy-6-nitro-1H-inden-1-one has been used as a model compound for studying the effects of various chemical modifications on the properties of organic compounds.

Mechanism of Action

The mechanism of action of 2-acetyl-3-hydroxy-6-nitro-1H-inden-1-one is based on its ability to undergo nucleophilic substitution reactions. In this type of reaction, the 2-nitro-1H-inden-1-one is converted to the corresponding 2-acetyl-3-hydroxy-6-nitro-1H-inden-1-one. This reaction proceeds through a nucleophilic substitution mechanism, and the reaction is rapid and efficient under mild conditions.
Biochemical and Physiological Effects
2-acetyl-3-hydroxy-6-nitro-1H-inden-1-one has been studied for its potential biochemical and physiological effects. Studies have shown that 2-acetyl-3-hydroxy-6-nitro-1H-inden-1-one has the potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 2-acetyl-3-hydroxy-6-nitro-1H-inden-1-one has been shown to act as an agonist of the G-protein-coupled receptor, which is involved in the regulation of a variety of physiological processes.

Advantages and Limitations for Lab Experiments

2-acetyl-3-hydroxy-6-nitro-1H-inden-1-one has a range of advantages and limitations for lab experiments. One advantage of using 2-acetyl-3-hydroxy-6-nitro-1H-inden-1-one is its versatility, as it can be used in a wide range of research applications. In addition, 2-acetyl-3-hydroxy-6-nitro-1H-inden-1-one is relatively stable and can be stored for long periods of time without degradation. However, 2-acetyl-3-hydroxy-6-nitro-1H-inden-1-one is also limited by its solubility in water and other solvents, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 2-acetyl-3-hydroxy-6-nitro-1H-inden-1-one in research. One potential direction is the use of 2-acetyl-3-hydroxy-6-nitro-1H-inden-1-one in the synthesis of new and novel compounds. In addition, 2-acetyl-3-hydroxy-6-nitro-1H-inden-1-one could be used to study the effects of chemical modifications on the properties of organic compounds. Furthermore, 2-acetyl-3-hydroxy-6-nitro-1H-inden-1-one could be used in the synthesis of new drugs and agrochemicals. Finally, 2-acetyl-3-hydroxy-6-nitro-1H-inden-1-one could be used in the development of new methods for synthesizing biologically active compounds.

Synthesis Methods

2-acetyl-3-hydroxy-6-nitro-1H-inden-1-one can be synthesized through a variety of methods, including the reaction of 2-nitro-1H-inden-1-one with acetic anhydride in the presence of a base catalyst. In this reaction, the 2-nitro-1H-inden-1-one is converted to the corresponding 2-acetyl-3-hydroxy-6-nitro-1H-inden-1-one. This reaction proceeds through a nucleophilic substitution mechanism, and the reaction is rapid and efficient under mild conditions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-acetyl-3-hydroxy-6-nitro-1H-inden-1-one involves the nitration of 2-acetyl-3-hydroxy-1H-inden-1-one followed by oxidation of the nitro group to form the desired product.", "Starting Materials": [ "2-acetyl-3-hydroxy-1H-inden-1-one", "Nitric acid", "Sulfuric acid", "Acetic anhydride", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Nitration of 2-acetyl-3-hydroxy-1H-inden-1-one with nitric acid and sulfuric acid to form 2-acetyl-3-hydroxy-6-nitro-1H-inden-1-one", "Step 2: Purification of the nitration product by recrystallization from ethanol", "Step 3: Oxidation of the nitro group to form 2-acetyl-3-hydroxy-6-nitro-1H-inden-1-one using acetic anhydride, sodium acetate, and hydrochloric acid", "Step 4: Neutralization of the reaction mixture with sodium hydroxide and extraction of the product with ethyl acetate", "Step 5: Purification of the product by recrystallization from ethanol" ] }

CAS RN

296793-85-6

Product Name

2-acetyl-3-hydroxy-6-nitro-1H-inden-1-one

Molecular Formula

C11H7NO5

Molecular Weight

233.2

Purity

95

Origin of Product

United States

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